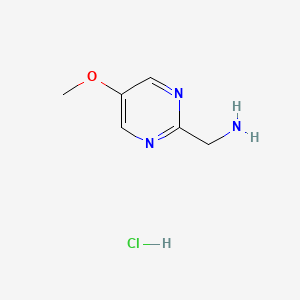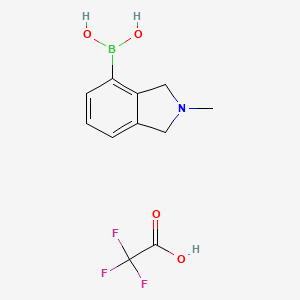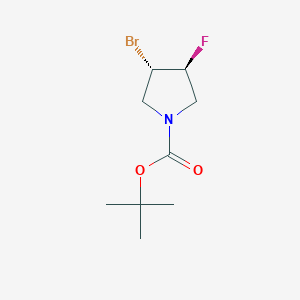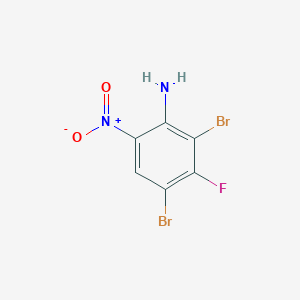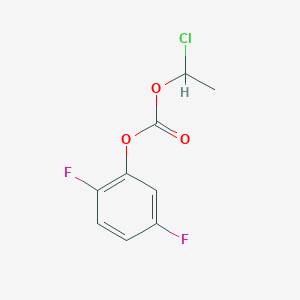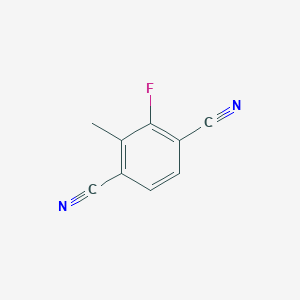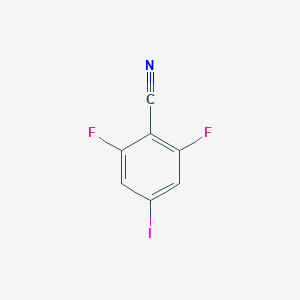
2,6-Difluoro-4-iodobenzonitrile
描述
2,6-Difluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN. It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the iodination of 2,6-difluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting material, 2,6-difluorobenzonitrile, is treated with iodine under controlled conditions. The process may be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2,6-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while nucleophilic substitution with sodium azide would produce 2,6-difluoro-4-azidobenzonitrile.
科学研究应用
2,6-Difluoro-4-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 2,6-Difluoro-4-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, making it a reactive site for substitution or coupling. The fluorine atoms influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, although detailed studies on its biological mechanism are limited.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
4-Iodobenzonitrile: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,6-Dichloro-4-iodobenzonitrile:
Uniqueness
2,6-Difluoro-4-iodobenzonitrile is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. This combination makes it particularly useful in synthetic chemistry for the formation of complex molecules and in applications requiring specific reactivity profiles.
属性
IUPAC Name |
2,6-difluoro-4-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZUODPVUYOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305144 | |
| Record name | 2,6-Difluoro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-50-2 | |
| Record name | 2,6-Difluoro-4-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141743-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol](/img/structure/B8063174.png)
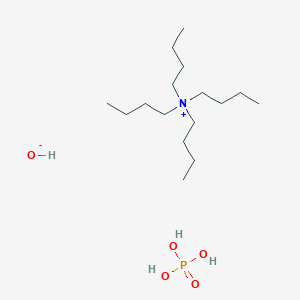
![TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE](/img/structure/B8063184.png)
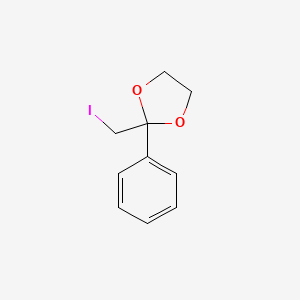

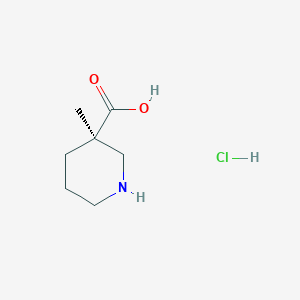
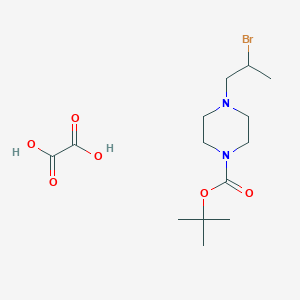
![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/structure/B8063219.png)
